molecular formula C24H24N2O4 B2899743 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methylbenzyl)acetamide CAS No. 898418-08-1

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methylbenzyl)acetamide

Cat. No. B2899743
M. Wt: 404.466
InChI Key: CPNQFUZJERNQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methylbenzyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in the regulation of cellular processes such as cell proliferation, differentiation, and apoptosis.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methylbenzyl)acetamide' involves the reaction of 4-methylbenzylamine with 2-bromoacetyl bromide to form N-(4-methylbenzyl)-2-bromoacetamide. This intermediate is then reacted with 6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-carboxylic acid to form the desired compound.

Starting Materials
4-methylbenzylamine, 2-bromoacetyl bromide, 6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-carboxylic acid

Reaction
Step 1: React 4-methylbenzylamine with 2-bromoacetyl bromide in the presence of a base such as triethylamine to form N-(4-methylbenzyl)-2-bromoacetamide., Step 2: React N-(4-methylbenzyl)-2-bromoacetamide with 6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired compound, 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methylbenzyl)acetamide.

Mechanism Of Action

The mechanism of action of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methylbenzyl)acetamide involves the inhibition of protein kinases. Protein kinases are enzymes that transfer phosphate groups from ATP to specific target proteins, thereby regulating their activity. This compound binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups and inhibiting their activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methylbenzyl)acetamide depend on the specific protein kinase that it inhibits. In cancer cells, this compound has been shown to inhibit the activity of various protein kinases that are overexpressed, leading to the inhibition of cancer cell growth and proliferation. In addition, this compound has also been investigated for its potential applications in other areas of research, such as neuroscience, immunology, and infectious diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methylbenzyl)acetamide in lab experiments is its high potency and specificity for protein kinases. This compound has been optimized to yield high purity and high-quality product suitable for scientific research applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methylbenzyl)acetamide. One direction is the investigation of its potential applications in other areas of research, such as neuroscience, immunology, and infectious diseases. Another direction is the development of new analogs of this compound with improved potency and specificity for specific protein kinases. Additionally, the use of this compound in combination with other drugs may also be explored to enhance its therapeutic efficacy.

Scientific Research Applications

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methylbenzyl)acetamide has been extensively studied for its potential applications in cancer research. This compound has been shown to inhibit the activity of various protein kinases that are overexpressed in cancer cells, leading to the inhibition of cancer cell growth and proliferation. In addition, this compound has also been investigated for its potential applications in other areas of research, such as neuroscience, immunology, and infectious diseases.

properties

IUPAC Name

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-17-6-8-18(9-7-17)13-25-24(28)16-30-23-15-29-20(12-22(23)27)14-26-11-10-19-4-2-3-5-21(19)26/h2-9,12,15H,10-11,13-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNQFUZJERNQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methylbenzyl)acetamide

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